

Spectroscopic Profile of 5-Fluoro-2-methyl-4-nitroaniline: A Technical Overview

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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-4-nitroaniline

Cat. No.: B1359261

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Introduction

5-Fluoro-2-methyl-4-nitroaniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorinated and nitrated benzene ring, make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of available spectroscopic data and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

Comprehensive experimental spectroscopic data for **5-Fluoro-2-methyl-4-nitroaniline** is not readily available in publicly accessible databases. The following tables are therefore presented as a template for the type of data that would be collected for the complete characterization of this compound. The predicted values are based on established principles of NMR, IR, and mass spectrometry for structurally similar aromatic compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR)

Solvent	CDCl ₃ or DMSO-d ₆
Frequency	400 MHz
Chemical Shift (δ) ppm	Multiplicity
~7.5 - 8.0	s (singlet)
~6.8 - 7.2	d (doublet)
~4.0 - 5.0	br s (broad singlet)
~2.2 - 2.5	s (singlet)

¹³C NMR (Carbon-13 NMR)

Solvent	CDCl ₃ or DMSO-d ₆
Frequency	100 MHz
Chemical Shift (δ) ppm	Assignment
~150 - 160 (d, JC-F \approx 240-250 Hz)	C-F
~145 - 150	C-NO ₂
~135 - 140	C-NH ₂
~120 - 130 (d, JC-F \approx 20-30 Hz)	C-C-F (ortho)
~115 - 125 (d, JC-F \approx 5-10 Hz)	C-C-C-F (meta)
~110 - 120	Aromatic CH
~15 - 20	-CH ₃

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3300 - 3500	Medium-Strong	N-H stretch (amine)
1590 - 1620	Strong	N-H bend (amine)
1500 - 1550	Strong	Asymmetric NO ₂ stretch
1330 - 1370	Strong	Symmetric NO ₂ stretch
1200 - 1300	Strong	C-N stretch (aromatic amine)
1000 - 1200	Strong	C-F stretch
800 - 900	Strong	C-H out-of-plane bend (aromatic)

Table 3: Mass Spectrometry (MS) Data (Predicted)

Technique	Electron Ionization (EI)
Molecular Ion (M ⁺)	m/z 170.05
Key Fragmentation Ions (m/z)	155 ([M-CH ₃] ⁺), 140 ([M-NO] ⁺), 124 ([M-NO ₂] ⁺), 95, 77

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Fluoro-2-methyl-4-nitroaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved.

- Instrument Setup:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Probe: A broadband or inverse-detection probe.
 - Temperature: Set to a standard temperature, typically 298 K.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5-Fluoro-2-methyl-4-nitroaniline** sample directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Accessory: An ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

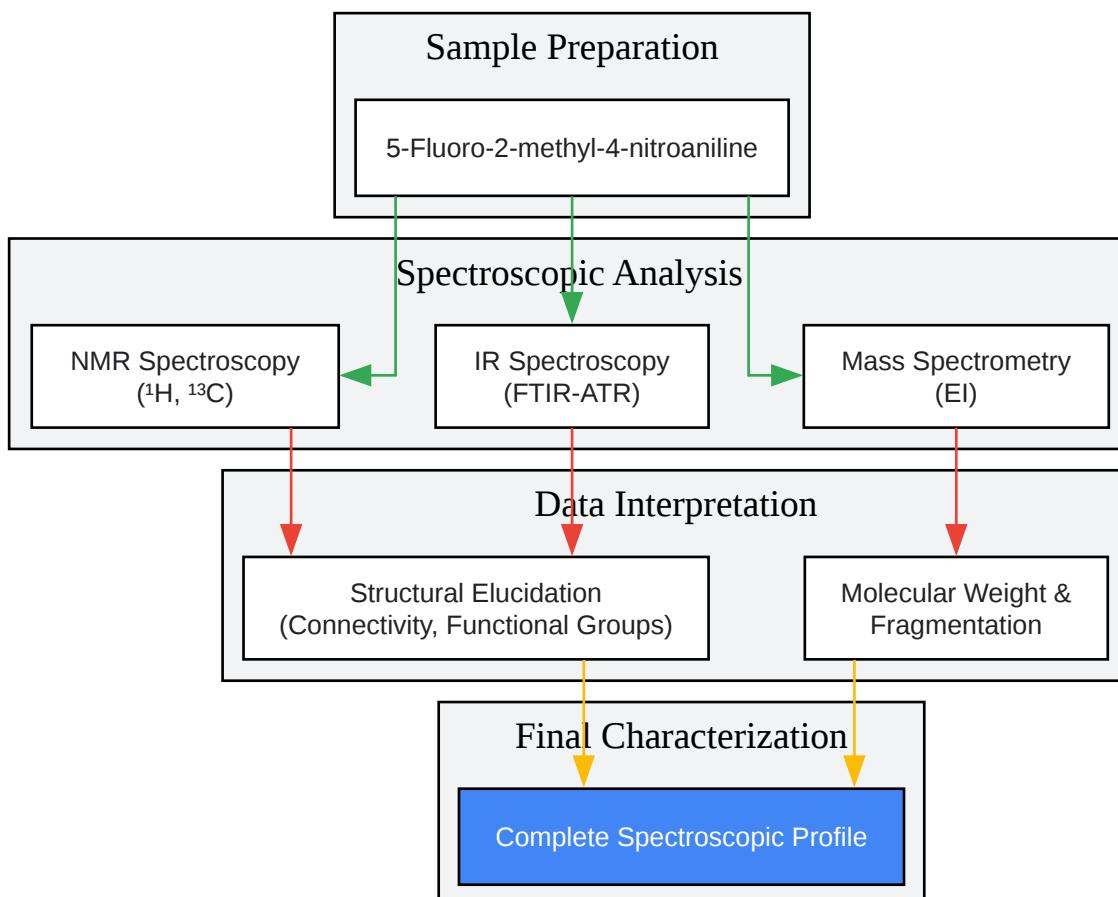
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like **5-Fluoro-2-methyl-4-nitroaniline**, a direct insertion probe (DIP) is commonly used.
- Ionization:
 - Technique: Electron Ionization (EI) is a common method for small organic molecules.

- Energy: Use a standard electron energy of 70 eV.
- Mass Analysis:
 - Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
 - Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).
- Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **5-Fluoro-2-methyl-4-nitroaniline**.



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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

While specific, experimentally verified spectroscopic data for **5-Fluoro-2-methyl-4-nitroaniline** remains elusive in the public domain, this guide provides a framework for its characterization. The predicted data, based on the analysis of similar structures, offers a valuable reference for researchers. The detailed experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, which is essential for the unambiguous identification and further application of this compound in scientific research and drug development.

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